molecular formula C21H19FN6OS B2539270 N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-45-1

N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2539270
CAS No.: 863458-45-1
M. Wt: 422.48
InChI Key: HDLKWORVKDDBGL-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core. This bicyclic heteroaromatic system is substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a thioacetamide moiety linked to a 2,3-dimethylphenyl group (Figure 1). The compound’s design leverages the triazolo-pyrimidine scaffold’s versatility in medicinal chemistry, particularly in targeting kinase and epigenetic regulators .

Synthesis: Analogous compounds are synthesized via nucleophilic substitution reactions. For example, the 7-thioether group is introduced by reacting 7-chloro-triazolo-pyrimidine precursors with thiol-containing intermediates under basic conditions. The 2-fluorobenzyl substituent is typically introduced via alkylation using 2-fluorobenzyl halides .

NMR spectra (1H and 13C) of analogous compounds confirm aromatic proton environments (δ 7.27–7.41 ppm for benzyl groups) and methyl/methylene resonances (δ 1.06–3.76 ppm) .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c1-13-6-5-9-17(14(13)2)25-18(29)11-30-21-19-20(23-12-24-21)28(27-26-19)10-15-7-3-4-8-16(15)22/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLKWORVKDDBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel compound with potential therapeutic applications. Its complex structure incorporates a triazole moiety, which has been shown to enhance biological activity in various contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19FN6OS
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 863458-45-1

The presence of the triazole ring is significant as it can confer stability against metabolic degradation while enhancing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Triazole Moiety : The 1,2,3-triazole unit exhibits hydrogen bond acceptor properties similar to amides. This allows for effective interactions with proteins and enzymes involved in disease processes .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer proliferation and inflammation. For instance, compounds with triazole rings have shown improved potency against various cancer cell lines due to their ability to disrupt cellular signaling pathways .

Antiproliferative Activity

A study assessing the antiproliferative effects of related compounds highlighted that those featuring the triazole structure demonstrated significantly lower IC50 values compared to their amide counterparts. For example:

  • Compound with Triazole : IC50 = 9.6 μM in HMEC-1 cells.
  • Parent Compound (Amide) : IC50 = 41 μM in HMEC-1 cells .

This indicates that the introduction of the triazole moiety enhances the biological activity of compounds targeting cancer cells.

Case Studies

Several case studies have been reported on similar compounds:

  • Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines (L1210, CEM, HeLa). The results indicated that modifications at the phenyl ring could lead to enhanced activity against these cell lines .
  • COX-II Inhibition : Related compounds have been tested for COX-II inhibitory activity, which is crucial in inflammatory responses. The most potent inhibitors showed IC50 values as low as 0.2 μM, suggesting that similar modifications could yield effective anti-inflammatory agents .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructureIC50 (μM)Target
Parent AmideAmide structure41HMEC-1
Triazole DerivativeTriazole structure9.6HMEC-1
COX-II InhibitorTriazole-based0.2COX-II

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole structure exhibit promising anticancer properties. The triazole ring can enhance the efficacy of drugs by improving their interaction with biological targets. For instance, in studies involving various cancer cell lines, compounds with similar triazole modifications have shown reduced IC50 values, indicating higher potency against cancer cells .

  • Case Study : A study demonstrated that a related triazole compound exhibited significant antiproliferative activity in human cervix carcinoma (HeLa) cells with an IC50 value of 9.6 μM, compared to higher values for non-triazole counterparts .

Inhibition of Kinases

N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may also serve as an inhibitor for specific kinases involved in cancer progression. Polo-like kinase 1 (Plk1), a crucial target in cancer therapy, has been explored with derivatives of triazole compounds showing promising inhibition profiles .

  • Table: Inhibition Potency Against Plk1
CompoundIC50 (μM)Solubility (μg/ml)
Triazole Derivative A14.74 ± 0.48ND
Triazole Derivative B4.38 ± 0.41ND

Antimicrobial Properties

Emerging studies suggest that similar compounds exhibit antimicrobial properties, potentially acting against various bacterial strains. The incorporation of the triazole moiety is believed to enhance membrane permeability and disrupt bacterial cell walls .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thioacetamide group acts as a nucleophilic site, enabling substitution with amines, thiols, or other nucleophiles.

Reaction Type Conditions Outcome Reference
Thiol-disulfide exchangeDMF, K₂CO₃, 60°C, 12hReplacement of thioether with thiols or amines to form new C–S or C–N bonds
SN2 at pyrimidineNaH, THF, alkyl/aryl halidesFunctionalization of the pyrimidine ring at position 7

Oxidation Reactions

The sulfur-containing groups and triazole moiety are susceptible to oxidation:

Oxidizing Agent Conditions Product Notes Reference
H₂O₂ (30%)AcOH, 50°C, 6hSulfoxide or sulfone derivativesSelective oxidation of thioether
mCPBADCM, 0°C → RT, 2hEpoxidation of 2-fluorobenzyl substituentLimited to allylic positions

Triazole rings demonstrate exceptional stability against oxidative degradation due to aromaticity .

Reduction Reactions

Reductive modifications target nitro groups (if present) or unsaturated bonds:

Reducing Agent Conditions Product Reference
NaBH₄MeOH, 0°C, 1hReduction of ketones to alcohols
Pd/C, H₂ (1 atm)EtOH, RT, 24hHydrogenolysis of benzyl groups

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Reference
6M HClReflux, 12hCarboxylic acid and amine fragments
NaOH (10%)EtOH/H₂O, 80°C, 8hThiol and acetic acid derivatives

The triazole ring resists hydrolysis, enhancing metabolic stability .

Cycloaddition and Click Chemistry

The triazole moiety participates in Huisgen 1,3-dipolar cycloaddition:

Reagents Conditions Application Reference
Cu(I) catalyst, alkynesRT, 24hBioconjugation or polymer grafting

Aromatic Electrophilic Substitution

The 2,3-dimethylphenyl group undergoes halogenation or nitration:

Reagent Conditions Product Reference
HNO₃/H₂SO₄0°C, 2hNitro-substituted aromatic ring
Br₂, FeBr₃DCM, RT, 4hBromination at para positions

Key Stability Data

Property Observation Implication Reference
Thermal stabilityStable up to 250°C (TGA)Suitable for high-temperature applications
PhotostabilityNo degradation under UV light (λ = 254 nm, 72h)Compatible with light-exposed formulations
pH stabilityStable at pH 2–12 (24h)Oral bioavailability potential

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Core Substituents Key Modifications Melting Point/State Biological Activity Reference
Target Compound 3-(2-Fluorobenzyl), 7-(thioacetamide-2,3-dimethylphenyl) 2-Fluorobenzyl, 2,3-dimethylphenyl-thioacetamide Not reported Presumed kinase/epigenetic inhibition (inferred)
N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide 3-(4-Chlorobenzyl), 5-(propylthio), 7-(aminoethyl-acetamide) Chlorine substituent, propylthio chain 140–141°C Potent kinase inhibitor (IC50 < 10 nM)
3-Benzyl-N-(piperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine 3-Benzyl, 7-(piperidin-4-yl)amine Unsubstituted benzyl, piperidine amine Solid (precipitate) Dual EZH2/HDAC inhibitor
2-((3-(4-((2,2-Difluoro-7-azaspiro[3.5]nona-7-yl)methyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole 3-(Difluoro-azaspiro-benzyl), 7-(benzoxazole-thio) Spirocyclic fluorinated group, benzoxazole-thio Liquid Not reported (structural complexity suggests CNS targeting)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo-pyrimidine sulfonamide Sulfonamide, difluorophenyl Not reported Herbicide (ALS inhibitor)

Key Findings from Comparative Studies

Halogen Substituent Effects

  • 2-Fluorobenzyl vs. 4-Chlorobenzyl : The target compound’s 2-fluorobenzyl group may enhance metabolic stability compared to the 4-chlorobenzyl analogue due to fluorine’s electronegativity and smaller steric footprint. Chlorine’s larger size and lipophilicity in the 4-chloro derivative (Table 1) correlate with higher kinase inhibitory potency (IC50 < 10 nM) .

Thioether vs. Sulfonamide Linkers

  • The target compound’s thioacetamide linker (7-position) contrasts with sulfonamide-based herbicides like flumetsulam. Sulfonamides exhibit stronger hydrogen-bonding capacity, explaining flumetsulam’s herbicidal activity via acetolactate synthase (ALS) inhibition . Thioacetamides, with reduced acidity, may prioritize hydrophobic interactions in therapeutic targets.

Physical State and Solubility

  • Substituents dramatically affect physical state. For example, the spirocyclic-difluoro compound (Table 1) is liquid, likely due to conformational flexibility, whereas chlorobenzyl and piperidine derivatives are solids . The target compound’s solid state (inferred from analogues) suggests moderate crystallinity suitable for formulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves cyclocondensation of thiourea intermediates with halogenated pyrimidines, followed by functionalization via nucleophilic substitution. For example, triazolo-pyrimidine cores can be synthesized using microwave-assisted protocols to reduce reaction times (e.g., 77% yield for a similar compound in a 3-step process) . Optimization may involve adjusting solvent polarity (e.g., DMF or MeOH) and temperature gradients to enhance regioselectivity. Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) can improve scalability and reproducibility by enabling precise control over reaction parameters .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For instance, studies on analogous triazolo-pyrimidines report mean C–C bond lengths of 0.003–0.006 Å and R factors ≤0.049, confirming planar geometry . Complementary techniques include:

  • ¹H/¹³C NMR : Aromatic protons in the 2-fluorobenzyl group resonate at δ 7.2–7.5 ppm, while the thioacetamide methylene appears as a singlet near δ 4.2 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1748 cm⁻¹) and C-S (665 cm⁻¹) confirm functional group integrity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Antifungal and antitumor potential can be screened using:

  • Enzyme inhibition assays : Fluconazole derivatives with triazolo-pyrimidine scaffolds show IC₅₀ values <10 µM against Candida albicans CYP51 .
  • Cell viability assays (MTT/XTT) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can computational modeling predict the binding mechanism of this compound to target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can elucidate interactions. For example, the 2-fluorobenzyl group may form halogen bonds with kinase active sites (e.g., EGFR-TK), while the triazolo-pyrimidine core stabilizes π-π stacking with Phe residues . Free energy calculations (MM-PBSA) can quantify binding affinities (ΔG ~ -8.2 kcal/mol for similar ligands) .

Q. How should researchers resolve contradictory data in structure-activity relationships (SARs) for analogs of this compound?

  • Methodological Answer : Contradictions in SARs (e.g., variable IC₅₀ values despite similar substituents) require:

  • Meta-analysis : Compare substituent effects across studies. For example, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance antifungal activity by 3–5-fold .
  • Crystallographic studies : SCXRD of protein-ligand complexes can reveal steric clashes or unexpected binding modes .

Q. What strategies mitigate metabolic instability in vivo for triazolo-pyrimidine derivatives?

  • Methodological Answer : To improve pharmacokinetics:

  • Prodrug design : Introduce acetylated or glycosylated moieties (e.g., 2-(acetoxymethyl) groups) to enhance solubility and delay hepatic clearance .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations. For example, oxidation of the dimethylphenyl group generates quinone intermediates requiring stabilization .

Experimental Design & Data Analysis

Q. What statistical approaches optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Central composite designs (CCD) can model nonlinear relationships, reducing required trials by 40–60% . For instance, a 3-factor CCD for a triazolo-pyrimidine synthesis achieved 92% yield with 15 runs .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (MeCN:H₂O, 70:30). Purity ≥95% is confirmed by a single peak at λ = 254 nm .
  • Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .

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